molecular formula C7H10N2OS B2819762 1-(4-Methylthiazol-2-yl)azetidin-3-ol CAS No. 1343772-78-0

1-(4-Methylthiazol-2-yl)azetidin-3-ol

Cat. No.: B2819762
CAS No.: 1343772-78-0
M. Wt: 170.23
InChI Key: SAGFLAUFNRRANQ-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol This compound features a thiazole ring substituted with a methyl group at the 4-position and an azetidine ring substituted with a hydroxyl group at the 3-position

Preparation Methods

The synthesis of 1-(4-Methylthiazol-2-yl)azetidin-3-ol involves several steps, typically starting with the preparation of the thiazole ring followed by the formation of the azetidine ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the rings and the desired substitutions. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity .

Chemical Reactions Analysis

1-(4-Methylthiazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylthiazol-2-yl)azetidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Methylthiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Methylthiazol-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined thiazole and azetidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-11-7(8-5)9-2-6(10)3-9/h4,6,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGFLAUFNRRANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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